Lipophilicity vs. 3-Fluoro-5-phenylphenol
The target compound exhibits a calculated log P of 4.10, which is 0.90 log units higher than that of the non‑trifluoromethoxy analog 3‑fluoro‑5‑phenylphenol (log P 3.20) . This difference translates to an approximately 8‑fold increase in octanol‑water partition coefficient, indicating substantially greater membrane permeability potential.
| Evidence Dimension | Octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 4.10 (calculated) |
| Comparator Or Baseline | 3‑Fluoro‑5‑phenylphenol (CAS 187392‑66‑1): log P = 3.20 (calculated) |
| Quantified Difference | Δlog P = +0.90 (~8× increase in partition coefficient) |
| Conditions | Predicted log P values from ChemSrc database (method not disclosed; consistent with in silico fragment‑based prediction) |
Why This Matters
Procurement of the 3‑fluoro‑5‑phenylphenol analog would yield a compound with significantly lower lipophilicity, likely resulting in reduced passive membrane diffusion, altered tissue distribution, and potentially different off‑target profiles, requiring extensive re‑characterisation of the biological system.
